molecular formula C20H23Cl2N3O3S2 B2711615 N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE CAS No. 1219196-58-3

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2711615
CAS No.: 1219196-58-3
M. Wt: 488.44
InChI Key: XHOKYDFNXSWVNO-UHFFFAOYSA-N
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Description

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a dimethylaminoethyl group, and a methylsulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.

    Attachment of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the methylsulfonylbenzamide moiety: This can be synthesized through sulfonation and subsequent amidation reactions.

    Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In industry, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide
  • N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide sulfate

Uniqueness

The uniqueness of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methanesulfonylbenzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure, which includes:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Methanesulfonyl group : Often associated with increased solubility and bioavailability.
  • Dimethylamino ethyl group : Enhances interaction with biological targets.

The molecular formula is C19H24ClN3O3SC_{19}H_{24}ClN_{3}O_{3}S, and it has a molecular weight of approximately 407.93 g/mol.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit the proliferation of breast cancer cell lines by modulating the expression of genes involved in cell cycle regulation .

The mechanism of action for this compound appears to involve:

  • Inhibition of key enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of oxidative stress : This leads to cell death in susceptible cancer cells.
  • Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, demonstrating significant antibacterial potential .

Study 2: Anticancer Effects

In a recent investigation reported in Cancer Letters, researchers assessed the cytotoxic effects of this compound on human breast cancer cells. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values around 15 µM after 48 hours of treatment .

Data Tables

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerBreast Cancer CellsIC50 = 15 µM after 48h
Apoptosis InductionVarious Cancer LinesIncreased apoptosis rates

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2.ClH/c1-13-5-10-16(21)18-17(13)22-20(28-18)24(12-11-23(2)3)19(25)14-6-8-15(9-7-14)29(4,26)27;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOKYDFNXSWVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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